molecular formula C11H17NO3 B3264751 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol CAS No. 39667-14-6

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol

Cat. No.: B3264751
CAS No.: 39667-14-6
M. Wt: 211.26 g/mol
InChI Key: BUUOTZKSGGVVAY-UHFFFAOYSA-N
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Description

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol is an organic compound characterized by the presence of a dimethylamino group attached to a methyl group, which is further connected to a phenol ring substituted with two methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol typically involves the reaction of 2,6-dimethoxyphenol with formaldehyde and dimethylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dimethylaminomethyl group. The process can be summarized as follows:

    Starting Materials: 2,6-dimethoxyphenol, formaldehyde, dimethylamine.

    Reaction Conditions: Acidic medium, typically using hydrochloric acid or sulfuric acid.

    Procedure: The 2,6-dimethoxyphenol is first dissolved in an acidic solution, followed by the addition of formaldehyde and dimethylamine. The mixture is then heated to promote the reaction, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-((Dimethylamino)methyl)-2,6-dimethoxyphenol involves its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenol group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine (DMAP): A nucleophilic catalyst used in acylation reactions.

    4-Dimethylaminobenzoic acid: Used in the synthesis of dyes and as a reagent in organic chemistry.

    4-Dimethylaminophenol: Known for its use in the synthesis of pharmaceuticals and dyes.

Uniqueness

4-((Dimethylamino)methyl)-2,6-dimethoxyphenol is unique due to the presence of both dimethylamino and methoxy groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.

Properties

IUPAC Name

4-[(dimethylamino)methyl]-2,6-dimethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-12(2)7-8-5-9(14-3)11(13)10(6-8)15-4/h5-6,13H,7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUUOTZKSGGVVAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC(=C(C(=C1)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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